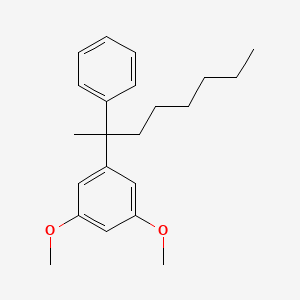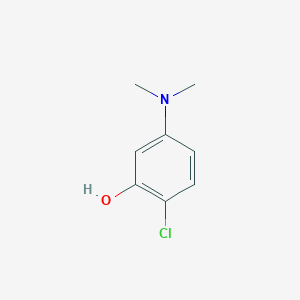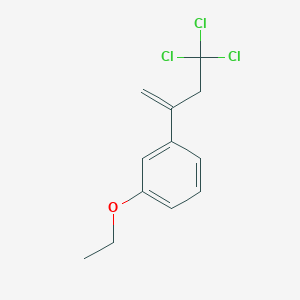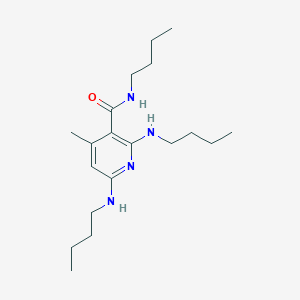
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butylamino groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Butylamino Groups: The butylamino groups are introduced via nucleophilic substitution reactions, where butylamine reacts with the pyridine ring.
Addition of the Carboxamide Group: The carboxamide group is added through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides of the butylamino groups.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Butyl-2,6-diaminopyridine-3-carboxamide: Similar structure but lacks the methyl group.
N-Butyl-2,6-bis(ethylamino)-4-methylpyridine-3-carboxamide: Similar structure but with ethylamino groups instead of butylamino groups.
Uniqueness: N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is unique due to the combination of butylamino groups and a carboxamide group on a methyl-substituted pyridine ring
Propriétés
Numéro CAS |
61100-31-0 |
|---|---|
Formule moléculaire |
C19H34N4O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H34N4O/c1-5-8-11-20-16-14-15(4)17(19(24)22-13-10-7-3)18(23-16)21-12-9-6-2/h14H,5-13H2,1-4H3,(H,22,24)(H2,20,21,23) |
Clé InChI |
WFMSZULNLFDHQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=C(C(=C1)C)C(=O)NCCCC)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




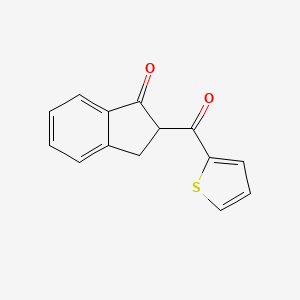
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)




